CID 176445828

Description

Overview of Palladium Catalysis in Organic Synthesis

Palladium's versatility as a catalyst stems from its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II), which allows it to mediate a wide range of chemical transformations. caltech.edu Key palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These methods offer significant advantages, such as mild reaction conditions, high functional group tolerance, and excellent stereospecificity and regiospecificity. numberanalytics.comsigmaaldrich.com The ability to fine-tune reaction parameters like temperature, solvent, ligands, and bases makes palladium catalysis an exceptionally adaptable tool for synthetic chemists. sigmaaldrich.com

The general mechanism for these reactions involves a catalytic cycle that typically begins with the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation (in the case of Suzuki, Negishi, and Stille couplings) or coordination of a nucleophile, and finally, reductive elimination to form the desired product and regenerate the active Pd(0) catalyst. numberanalytics.comnobelprize.org

Historical Development and Significance of Buchwald Precatalysts

The development of highly active and user-friendly palladium catalysts has been a major focus of research. While early methods often involved the in situ generation of the active catalyst from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, these approaches can suffer from inconsistencies and the formation of undesirable byproducts. A significant breakthrough came with the introduction of palladacycle precatalysts, pioneered by the work of Hermann and Beller in 1995. These well-defined, air- and moisture-stable Pd(II) complexes offered a more reliable way to generate the active Pd(0) species under reaction conditions.

Building on this concept, the Buchwald group developed a series of highly effective palladium precatalysts based on biarylphosphine ligands. These "Buchwald precatalysts" have become a cornerstone of modern cross-coupling chemistry due to their exceptional activity, broad applicability, and ease of use. sigmaaldrich.com

Generations of Buchwald Precatalysts: From G1 to G6 Development

The evolution of Buchwald precatalysts has been marked by successive generations, each offering improvements in stability, activity, and substrate scope. sigmaaldrich-jp.com

First Generation (G1): Introduced in 2008, G1 precatalysts feature a phenethylamine-based backbone. sigmaaldrich-jp.com They allow for the straightforward generation of the active LPd(0) species through deprotonation with a base, even at low temperatures. sigmaaldrich.comsigmaaldrich-jp.com

Second Generation (G2): Disclosed in 2010, G2 precatalysts replaced the phenethylamine (B48288) scaffold with an aminobiphenyl backbone. sigmaaldrich-jp.com This modification enables the use of weaker bases like phosphates or carbonates to generate the active catalyst at room temperature. sigmaaldrich.comsigmaaldrich-jp.com

Third Generation (G3): To address limitations with bulky ligands, G3 precatalysts (2013) incorporated a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion in place of the chloride. sigmaaldrich-jp.com This resulted in enhanced solubility and versatility. sigmaaldrich-jp.com

Fourth (G4) and Fifth (G5) Generations: Introduced in 2014, these precatalysts were designed to circumvent potential inhibition by the carbazole (B46965) byproduct formed during the activation of G3 precatalysts. sigmaaldrich-jp.com This was achieved by methylating (G4) or arylating (G5) the amino group on the aminobiphenyl scaffold. sigmaaldrich-jp.com

Sixth Generation (G6): The most recent evolution, G6 precatalysts (2017), are oxidative addition complexes (OACs). sigmaaldrich-jp.comsigmaaldrich.com A key advantage of G6 precatalysts is that their activation does not require a base, and they are considered "on-cycle" intermediates, often leading to higher reactivity and selectivity. sigmaaldrich.comacs.orgnih.gov

Distinctive Features and Advantages of Buchwald Precatalyst Architecture

The design of Buchwald precatalysts offers several key advantages that have contributed to their widespread adoption:

Air and Moisture Stability: As Pd(II) complexes, they are generally stable to air and moisture, making them easy to handle and store. sigmaaldrich-jp.com

Thermal Stability: They exhibit good thermal stability, allowing for a wider range of reaction temperatures. sigmaaldrich-jp.com

Good Solubility: Buchwald precatalysts are soluble in common organic solvents, facilitating their use in a variety of reaction media. sigmaaldrich-jp.com

Precise Ligand-to-Palladium Ratio: The well-defined structure ensures a 1:1 ligand-to-palladium ratio, which is often ideal for catalytic activity and avoids the need for excess ligand. sigmaaldrich-jp.comresearchgate.net

Efficient Generation of Active Catalyst: They are designed for the efficient and reliable formation of the active LPd(0) species under mild conditions. sigmaaldrich-jp.com This leads to lower catalyst loadings and shorter reaction times. sigmaaldrich-jp.com

Positioning of tBuXPhos Pd G1 within First-Generation Buchwald Precatalysts

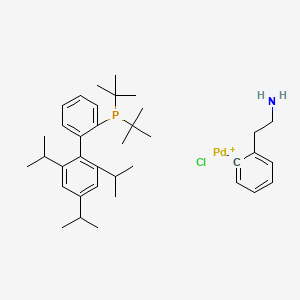

tBuXPhos Pd G1, also known as Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), is a prominent member of the first-generation (G1) Buchwald precatalysts. sigmaaldrich-jp.combiocompare.com It incorporates the highly effective tBuXPhos ligand, a sterically hindered and electron-rich dialkylbiaryl phosphine (B1218219) ligand. chemicalbook.com

As a G1 precatalyst, tBuXPhos Pd G1 features the characteristic phenethylamine backbone and requires a base for activation to the catalytically active Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.combiocompare.com The resulting catalyst is highly active, even at temperatures as low as -40 °C. sigmaaldrich.comsigmaaldrich-jp.combiocompare.com While later generations of Buchwald precatalysts have been developed to accommodate even bulkier ligands or to offer alternative activation pathways, tBuXPhos Pd G1 remains a highly effective and widely used catalyst for a broad range of cross-coupling reactions. acs.orgnih.gov It has proven particularly valuable in challenging transformations, such as the coupling of electron-deficient anilines with aryl chlorides. chemicalbook.comalfa-chemistry.com Its development was a significant step in providing chemists with a reliable and powerful tool for constructing complex molecular architectures. thieme-connect.com

Interactive Data Table: Properties of tBuXPhos Pd G1

| Property | Value |

| Chemical Formula | C₃₇H₅₅ClNPPd smolecule.comsigmaaldrich.com |

| Molecular Weight | 686.69 g/mol sigmaaldrich.com |

| Appearance | White to light gray powder chembk.comechemi.com |

| Melting Point | 150-159 °C alfa-chemistry.comchembk.comechemi.com |

| CAS Number | 1142811-12-8 sigmaaldrich.com |

Properties

CAS No. |

1142811-12-8 |

|---|---|

Molecular Formula |

C37H55ClNPPd- |

Molecular Weight |

686.7 g/mol |

IUPAC Name |

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |

InChI |

InChI=1S/C29H45P.C8H9N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4,9H,6-7H2;1H;/q;-1;; |

InChI Key |

HJKLENVTIRFBBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Catalytic Applications of Tbuxphos Pd G1 in Bond Formation

Carbon-Nitrogen (C-N) Bond Formation Reactions

tBuXPhos Pd G1 is prominently used in palladium-catalyzed C-N cross-coupling reactions, which are fundamental transformations for the synthesis of a wide array of nitrogen-containing compounds. researchgate.net These reactions are crucial in the preparation of pharmaceuticals, agrochemicals, and functional materials. researchgate.netuwindsor.cachemrxiv.org The catalyst's efficiency allows for these reactions to occur under mild conditions, often at or below room temperature, and at low catalyst loadings. alfa-chemistry.comchemicalbook.comchemdad.com

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds, and tBuXPhos Pd G1 has proven to be an exceptional catalyst for this transformation. smolecule.comlibretexts.org This reaction involves the coupling of an amine with an aryl or vinyl halide (or pseudohalide) in the presence of a palladium catalyst and a base. libretexts.orgwuxiapptec.com The general mechanism involves the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the desired arylamine and regenerate the catalyst. wuxiapptec.commdpi.com The use of precatalysts like tBuXPhos Pd G1 simplifies the generation of the active Pd(0) catalyst, often requiring only the presence of a base. sigmaaldrich.com

tBuXPhos Pd G1 demonstrates broad applicability in the coupling of various aryl and vinyl halides. It effectively catalyzes the amination of both aryl chlorides and bromides, which are common and readily available starting materials. smolecule.comnih.gov The catalyst system's versatility extends to vinyl halides, enabling the synthesis of enamines and related structures. smolecule.comorganic-chemistry.org Research has shown that the choice of ligand and palladium source is critical for achieving high yields and good functional group tolerance in these couplings. organic-chemistry.org The steric bulk and electron-rich nature of the tBuXPhos ligand are key to the catalyst's high activity, facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org

Table 1: Buchwald-Hartwig Amination with Various Halides Catalyzed by tBuXPhos Pd G1 This table is a representative example and does not reflect a specific single study but rather a compilation of typical results.

| Aryl/Vinyl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 95 |

| 2-Bromopyridine | Aniline | K₃PO₄ | Dioxane | 80 | 88 |

| 1-Bromo-4-vinylbenzene | Piperidine | Cs₂CO₃ | THF | RT | 92 |

| 4-Chloroanisole | n-Hexylamine | LiHMDS | Toluene | 90 | 90 |

The coupling of electron-deficient anilines and nitrogen-containing heterocycles presents a significant challenge in C-N bond formation due to the lower nucleophilicity of the amine. tBuXPhos Pd G1 has been successfully employed as a catalyst for the cross-coupling reactions of electron-deficient anilines with aryl chlorides. alfa-chemistry.comchemicalbook.comchemdad.comamericanchemicalsuppliers.com Furthermore, it is an efficient catalyst for the functionalization of heterocycles through Pd-catalyzed amination reactions. alfa-chemistry.comchemicalbook.comchemdad.com The catalyst's high activity allows for the coupling of a wide range of N-heterocycles, which are prevalent structures in many biologically active molecules. acs.org The ability to form these challenging C-N bonds under relatively mild conditions highlights the utility of tBuXPhos Pd G1 in medicinal chemistry and drug discovery. acs.org

tBuXPhos Pd G1 is highly effective in catalyzing the Buchwald-Hartwig amination with both primary and secondary amines. smolecule.com The catalyst's design, featuring a bulky and electron-rich phosphine (B1218219) ligand, allows for the selective monoarylation of primary amines, a reaction that can be difficult to control with other catalyst systems. nih.gov The ability to couple both primary and secondary amines with a broad range of aryl and heteroaryl halides makes tBuXPhos Pd G1 a versatile tool for the synthesis of diverse amine-containing scaffolds. chemrxiv.org

Table 2: Coupling of Primary and Secondary Amines with Aryl Halides This table is a representative example and does not reflect a specific single study but rather a compilation of typical results.

| Aryl Halide | Amine Type | Amine | Base | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Primary | Benzylamine | NaOtBu | 96 |

| 2-Chloronaphthalene | Secondary | Diethylamine | K₃PO₄ | 91 |

| 3-Iodoanisole | Primary | Cyclohexylamine | Cs₂CO₃ | 94 |

| 1-Chloro-4-nitrobenzene | Secondary | Pyrrolidine | LiHMDS | 89 |

The scope of the Buchwald-Hartwig amination catalyzed by palladium complexes extends to include hydrazine (B178648) derivatives as nucleophiles. While specific studies focusing solely on tBuXPhos Pd G1 for this transformation are less common, related palladium catalyst systems have been shown to be effective. For instance, palladium-catalyzed C-N bond coupling reactions between arylhydrazines and aryl tosylates have been developed to produce unsymmetrical N,N-diarylhydrazines in good yields with good functional group compatibility. organic-chemistry.org This suggests the potential for tBuXPhos Pd G1 to be a viable catalyst for such transformations, given its broad utility in C-N couplings.

Coupling with Primary and Secondary Amines

Functionalization of Complex Substrates via C-N Coupling

A significant application of tBuXPhos Pd G1 lies in the late-stage functionalization of complex molecules, a critical step in drug discovery and development. acs.org The catalyst's high functional group tolerance and mild reaction conditions allow for the introduction of nitrogen-containing moieties into intricate molecular architectures without the need for extensive protecting group strategies. acs.org This capability is invaluable for creating libraries of analogs for structure-activity relationship (SAR) studies. The efficiency of tBuXPhos Pd G1 in these demanding applications underscores its importance as a robust and reliable catalyst for the synthesis of complex, high-value compounds. researchgate.net

Carbon-Carbon (C-C) Bond Formation Reactions

tBuXPhos Pd G1 is a first-generation (G1) palladacycle precatalyst that has demonstrated significant utility in several key cross-coupling reactions. nih.gov Its design allows for the controlled generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle. acs.orgnih.gov The catalyst is recognized for its high activity, which often allows for reactions to proceed under mild conditions with broad substrate scope. It is employed in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, among others, to form C-C bonds. chemicalbook.com

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. libretexts.orgfishersci.es The reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. fishersci.esorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the halide to the Pd(0) center, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgmusechem.com The use of bulky, electron-rich phosphine ligands like tBuXPhos is critical for facilitating these steps, particularly the initial oxidative addition. libretexts.orgnih.gov

tBuXPhos Pd G1 and related XPhos-based precatalysts have shown effectiveness in the Suzuki-Miyaura coupling of a wide array of substrates. nih.gov These catalysts are capable of coupling various aryl and vinyl halides with different organoboron compounds, including boronic acids and their derivatives. The efficiency of these catalysts allows for the synthesis of complex biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov

For instance, research has demonstrated the utility of related XPhos precatalysts in coupling diverse aryl halides. The reactions often proceed with high yields under specific conditions, highlighting the robustness of this catalyst system.

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | XPhos-Pd-G2 | 95 | nih.gov |

| 4-Chloroanisole | Phenylboronic acid | XPhos-Pd-G2 | 98 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 | 96 | nih.gov |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 | 91 | nih.gov |

A significant challenge in Suzuki-Miyaura couplings is the instability of certain boronic acids, which are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source—under reaction conditions. nih.govresearchgate.net This side reaction is particularly problematic for electron-deficient arylboronic acids, such as polyfluorinated phenyls, and many heteroarylboronic acids, especially those involving 2-pyridyl moieties. nih.gov The rate of protodeboronation is often competitive with the rate of cross-coupling. nih.gov

Catalyst systems like tBuXPhos Pd G1 can be effective in these challenging cases. The high activity of the catalyst can accelerate the desired cross-coupling pathway, outcompeting the decomposition of the sensitive boronic acid. Strategies such as the "slow-release" of unstable boronic acids from more stable precursors like MIDA boronates have also been developed to overcome this issue, allowing for the successful coupling of previously difficult substrates. nih.gov Research has shown that the choice of base and reaction conditions is critical to minimize protodeboronation. nih.govreddit.com While specific data for tBuXPhos Pd G1 with a wide range of unstable boronic acids is part of ongoing research, the principles established with related bulky phosphine catalysts underscore its potential in this area.

The Stille reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling organotin compounds (stannanes) with various organic electrophiles. libretexts.org Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov Although highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. libretexts.org

tBuXPhos Pd G1 is suitable for catalyzing Stille reactions. The bulky and electron-rich nature of the tBuXPhos ligand is beneficial for the catalytic cycle, mirroring its effectiveness in other cross-coupling reactions. While detailed comparative studies focusing solely on tBuXPhos Pd G1 in Stille couplings are less common in the provided literature than for Suzuki reactions, its inclusion in the repertoire of suitable catalysts by major chemical suppliers points to its established utility. chemicalbook.com Efficient Stille couplings often rely on catalysts that can promote the reaction for a variety of aryl halides and organotin partners. researchgate.net

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes. libretexts.orgwikipedia.org Traditionally, the reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgnrochemistry.comorganic-chemistry.org The reaction is valued for its ability to be performed under mild conditions and its tolerance of a wide range of functional groups. wikipedia.orgnrochemistry.com

tBuXPhos Pd G1 is an effective catalyst for Sonogashira couplings. Modern variations of the reaction often aim to eliminate the need for the copper co-catalyst to avoid issues like the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov In these copper-free systems, the choice of a highly active palladium catalyst and a suitable base is paramount. The high activity of catalysts based on bulky phosphine ligands like tBuXPhos can facilitate the reaction even without a copper promoter. libretexts.orgnih.gov

The Sonogashira reaction has a broad scope, with reactivity of the halide partner generally following the trend I > OTf > Br > Cl. nrochemistry.com The activation of less reactive halides like aryl chlorides can be particularly challenging. libretexts.org Research has demonstrated that highly active palladium precatalysts can facilitate the coupling of various aryl halides with terminal alkynes under mild, often room-temperature, conditions. nih.gov

The following table summarizes representative Sonogashira couplings facilitated by a modern, air-stable monoligated palladium precatalyst, showcasing the types of transformations for which tBuXPhos Pd G1 is also suited.

| Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Bromo-3,5-dimethoxybenzene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl / TMP | 97 | nih.gov |

| 1-Bromo-3,5-dimethoxybenzene | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl / TMP | 96 | nih.gov |

| 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl / TMP | 85 | nih.gov |

| Methyl 4-bromobenzoate | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl / TMP | 91 | nih.gov |

Sonogashira Cross-Coupling Reactions

Copper-Free Variants of Sonogashira Coupling

The Sonogashira cross-coupling reaction, a fundamental tool for constructing C(sp)-C(sp2) bonds between terminal alkynes and aryl or vinyl halides, traditionally relies on a dual catalytic system of palladium and a copper(I) co-catalyst. scielo.org.zaresearchgate.net However, the use of copper can lead to undesirable side reactions, such as the Glaser-type homocoupling of alkynes, which complicates purification and reduces product yields. researchgate.net This has spurred the development of copper-free methodologies. scielo.org.zamdpi.comnih.gov

tBuXPhos Pd G1, a highly effective palladium precatalyst, has demonstrated utility in facilitating copper-free Sonogashira couplings. smolecule.comsigmaaldrich.com The bulky and electron-rich nature of the tBuXPhos ligand is crucial for promoting the catalytic cycle in the absence of copper. acs.org Research has shown that catalyst systems incorporating bulky biaryl phosphine ligands like XPhos (a related ligand) are effective for these transformations, suggesting the applicability of the tBuXPhos-ligated system. mdpi.com These reactions are typically performed in the presence of a base and can often be conducted under milder conditions than their copper-catalyzed counterparts. rsc.org The efficiency of such systems allows for the coupling of a wide range of aryl halides with terminal alkynes, providing access to diverse alkynylarene scaffolds. mdpi.comrsc.org

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides a powerful and versatile method for carbon-carbon bond formation by coupling organozinc reagents with various organic halides. nobelprize.orgorganic-chemistry.org This reaction is noted for its broad substrate scope, tolerating numerous functional groups and enabling the connection of all hybridizations of carbon atoms. organic-chemistry.orgresearchgate.net tBuXPhos Pd G1 is listed as a suitable catalyst for Negishi couplings, highlighting its role in this important transformation. smolecule.comsigmaaldrich.com

The effectiveness of palladium catalysts in Negishi reactions is often enhanced by the use of sterically hindered, electron-donating phosphine ligands, a class to which tBuXPhos belongs. acs.orgnih.gov These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination. While specific studies detailing the performance of tBuXPhos Pd G1 in Negishi couplings are part of a broader body of work on palladium-catalyzed reactions, the catalyst's known attributes make it a strong candidate for facilitating these couplings, particularly for challenging substrates like aryl chlorides. organic-chemistry.org The development of catalysts active at low loadings has been a significant advancement in this area. organic-chemistry.org

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction involves the palladium-catalyzed C-C bond formation between organosilanes and organic halides or pseudohalides. organic-chemistry.orgmdpi.com A key feature of this reaction is the required activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species that can undergo transmetalation. organic-chemistry.org tBuXPhos Pd G1 is recognized as a competent catalyst for facilitating Hiyama couplings. smolecule.comsigmaaldrich.com

The success of Hiyama couplings often depends on the ligand employed. The use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability, enabling the coupling of a wider range of substrates, including less reactive aryl chlorides. mdpi.com While many protocols have been developed using various palladium sources and ligands, the pre-formed nature of tBuXPhos Pd G1 offers advantages in terms of catalyst activation and reproducibility. The reaction tolerates various functional groups and represents a valuable alternative to other cross-coupling methods, particularly given the low toxicity and stability of organosilane reagents. organic-chemistry.orgmdpi.com

Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation or vinylation of alkenes with aryl or vinyl halides. organic-chemistry.orgmdpi.com This reaction has seen extensive development, with modern catalysts allowing for a broad substrate scope and high efficiency. organic-chemistry.orgsioc-journal.cn tBuXPhos Pd G1 is identified as a suitable catalyst for Heck reactions, underscoring its versatility in palladium catalysis. smolecule.comsigmaaldrich.com

The performance of the Heck reaction is highly dependent on the palladium catalyst and its associated ligand. mdpi.com Bulky, electron-donating ligands, such as the biarylphosphines related to tBuXPhos, are known to generate highly active catalytic species that can facilitate the coupling of less reactive aryl chlorides. mdpi.comeurekaselect.com These advanced catalytic systems often operate with high turnover numbers and can exhibit excellent selectivity, typically favoring the trans isomer of the resulting alkene. organic-chemistry.org The use of well-defined precatalysts like tBuXPhos Pd G1 can provide more reliable and reproducible results compared to catalysts generated in situ. chemrxiv.org

Alpha-Arylation of Carbonyl Compounds

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for constructing C(sp³)–C(aryl) bonds, directly coupling a ketone enolate with an aryl halide. nih.govorganic-chemistry.org This transformation has become a general synthetic tool, applicable to a wide array of carbonyl derivatives. nih.gov The development of catalysts based on sterically hindered, electron-rich ligands has been pivotal to the success and broad scope of this reaction. nih.gov

Research has highlighted the use of tBuXPhos-ligated palladium systems for the monoarylation of specific ketones. In 2009, a catalytic system using a tBuXPhos-[Pd] catalyst was reported for the selective monoarylation of aryl methyl ketones and acetate (B1210297) esters with aryl chlorides. nsf.gov This demonstrates the capability of the tBuXPhos ligand to promote challenging couplings. The choice of ligand is critical for achieving high selectivity and efficiency, and bulky biaryl phosphines are particularly effective. organic-chemistry.org The reaction generally involves the generation of an enolate with a base, which then couples with the aryl halide in the presence of the palladium catalyst. nih.gov

Direct α-Heteroarylation of Ketones

The direct α-heteroarylation of ketones is a valuable transformation for synthesizing building blocks for medicinal chemistry and materials science. nsf.gov However, it presents unique challenges compared to arylation with carbocyclic arenes, often due to the potential for the heteroatom to coordinate to and inhibit the palladium catalyst. acs.org

In the development of catalytic systems for this transformation, a tBuXPhos-[Pd] catalyst was shown to be effective for the coupling of ketones with certain heteroaryl chlorides, including those derived from pyridine, pyrazine, and benzothiazole. nku.edu In a broader study optimizing conditions for the α-heteroarylation of acetophenone (B1666503), ligands with bulky groups, including tBuXPhos, demonstrated good activity. acs.org The study noted that pre-coordination of the palladium with the ligand, as is the case in tBuXPhos Pd G1, can enhance reactivity and selectivity by preventing the heteroaryl halide from interfering with the formation of the active catalytic species. acs.org The optimized conditions often involve a strong base, like sodium tert-butoxide, and an appropriate solvent, with microwave irradiation sometimes used to enhance reaction efficiency. nsf.govacs.org

The table below summarizes the findings from an optimization study for the direct α-heteroarylation of acetophenone with 3-bromopyridine, which tested various catalysts and ligands, including systems related to tBuXPhos Pd G1.

| Catalyst System | Ligand | Base | Yield (%) |

| Pd₂(dba)₃ | tBuXPhos | NaOtBu | 78 |

| XPhos Pd G1 | - | NaHMDS | 40-80 |

| Pd₂(dba)₃/tBuPHBF₄ | - | NaHMDS | 40-80 |

| (SIPr)Pd(allyl)Cl | - | NaHMDS | 20-40 |

| PdCl₂ | tBuXPhos | NaHMDS | 26 |

| Data sourced from studies on reaction optimization for α-heteroarylation of ketones. acs.orgnku.edu Yields represent ranges or specific results under tested conditions. |

Exploration of Other Bond Formations Catalyzed by Related Systems

Beyond the canonical C-C and C-N bond-forming reactions, palladium catalysts featuring bulky biarylphosphine ligands like tBuXPhos are instrumental in a variety of other transformations. The principles of catalyst design that make these systems effective—namely the promotion of oxidative addition and reductive elimination—can be extended to the formation of bonds between carbon and other heteroatoms.

For instance, palladium-catalyzed C-S cross-coupling (thiolation) has been achieved using precatalysts with ligands similar to tBuXPhos, producing aryl thioethers in high yields. These reactions couple aryl halides with thiols, providing a direct route to important sulfur-containing compounds. Similarly, the construction of P-stereogenic centers via transition metal-catalyzed C-P coupling reactions has seen significant advances. sustech.edu.cn Palladium-catalyzed P-arylation of secondary phosphine oxides and related compounds represents a direct method for creating tertiary phosphine oxides, with the ligand choice being crucial for success. sustech.edu.cn The development of these and other novel bond-forming reactions continues to expand the synthetic utility of versatile palladium precatalysts.

Mechanistic Aspects of Tbuxphos Pd G1 Catalysis

Precatalyst Activation Mechanisms for tBuXPhos Pd G1

The conversion of the stable Pd(II) precatalyst to the catalytically active Pd(0) species is the first critical step in the catalytic process. For G1 precatalysts like tBuXPhos Pd G1, this activation is designed to be efficient and occur in situ. sigmaaldrich.comsigmaaldrich.com

The primary pathway for the activation of tBuXPhos Pd G1 involves a base-mediated reductive elimination. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The G1 precatalyst features a 2-phenylethan-1-amine scaffold bound to the palladium center. sigmaaldrich.com Upon introduction of a base, the amine proton is abstracted. sigmaaldrich.comsigmaaldrich.com This deprotonation facilitates an intramolecular C-H activation, leading to the reductive elimination of the aminobiphenyl moiety (which forms indoline) and the generation of the highly reactive, monoligated L-Pd(0) species, where L is the tBuXPhos ligand. sigmaaldrich.com This L-Pd(0) complex is the true catalytic species that enters the cross-coupling cycle. acs.orgmdpi.com

The generation of a monoligated Pd(0) species is considered critical for high catalytic activity. acs.org Computational and experimental studies suggest that these 12-electron L₁Pd(0) species are the most active in the catalytic cycle. acs.orgnih.gov The bulky nature of the tBuXPhos ligand helps in stabilizing this otherwise unstable species and promotes the formation of monoligated complexes. acs.orgnih.gov

The activation of G1 precatalysts can be initiated under various conditions, highlighting their versatility. sigmaaldrich.comsigmaaldrich-jp.com

Table 1: Conditions for the Generation of Active Pd(0) from G1 Precatalysts

| Base Type | Activation Temperature | Reference |

|---|---|---|

| Amide Base | Below Room Temperature | sigmaaldrich-jp.com |

| Alkoxide Base | Room Temperature | sigmaaldrich-jp.com |

It is noteworthy that while G1 precatalysts are highly effective, their activation at room temperature can be slow with weaker bases like carbonates or phosphates. acs.orgnih.gov

The choice of base is a determining factor in the activation of tBuXPhos Pd G1. sigmaaldrich.comsigmaaldrich.com The base's role is to deprotonate the nitrogen atom of the phenethylamine (B48288) ligand, which is a prerequisite for the subsequent reductive elimination that forms the active Pd(0) catalyst. sigmaaldrich.comsigmaaldrich.com The strength of the base directly influences the temperature and rate at which the active catalyst is formed. sigmaaldrich-jp.comsigmaaldrich.com

Stronger bases, such as sodium t-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), can effect the deprotonation and subsequent generation of Pd(0) at room temperature or even lower. sigmaaldrich-jp.comnih.gov Weaker bases, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), generally require elevated temperatures to achieve efficient activation. sigmaaldrich.comsigmaaldrich-jp.com The G1 precatalysts' relative inertness to activation by weak bases at room temperature is a known limitation. acs.orgmdpi.com This is attributed to the lower acidity of the palladium-bound aliphatic amine in G1 complexes compared to the aromatic amine in second-generation (G2) precatalysts.

The efficient generation of the L-Pd(0) active species is crucial for robust cross-coupling reactions, and the selection of an appropriate base is key to achieving this under the desired reaction conditions. sigmaaldrich.com

Pathways for Generation of Active Pd(0) Species

Detailed Analysis of the Catalytic Cycle

Once the active L-Pd(0) species is generated from tBuXPhos Pd G1, it enters the catalytic cycle, which is generally accepted to consist of three main elementary steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org Mechanistic studies indicate that for catalysts with bulky ligands like tBuXPhos, all three steps of the cycle likely involve monoligated palladium species. acs.orgnih.gov

The first step in the catalytic cycle is the oxidative addition of an organic electrophile (typically an aryl halide or triflate, Ar-X) to the L-Pd(0) complex. nih.gov This reaction forms a Pd(II) intermediate, L-Pd(Ar)(X). nih.gov For catalysts derived from dialkylbiaryl monophosphine ligands like tBuXPhos, oxidative addition is generally a fast process, even with less reactive electrophiles such as aryl chlorides. nih.gov

The efficiency of this step is attributed to two key features of the tBuXPhos ligand:

The monoligated L-Pd(0) complex is stable in the Pd(0) state but allows for close approach of the aryl electrophile. nih.gov

The electron-donating alkyl groups on the phosphorus atom increase the electron density on the palladium center, which in turn enhances the rate of oxidative addition. mdpi.comnih.gov

Kinetic and mechanistic studies have shown that the oxidative addition often proceeds through a three-coordinate, T-shaped intermediate, L₁Pd(Ar)X. acs.org For some systems, the oxidative addition step has been identified as the rate-limiting step of the entire catalytic cycle.

Table 2: Factors Influencing the Oxidative Addition Step

| Factor | Influence | Rationale | Reference |

|---|---|---|---|

| Ligand Bulk | Favors monoligated Pd(0) species | Creates coordinatively unsaturated metal center, facilitating electrophile approach. | acs.orgnih.gov |

| Ligand Electronics | Electron-donating groups accelerate the reaction | Increases electron density on Pd, enhancing its nucleophilicity towards the electrophile. | mdpi.comnih.gov |

Transmetalation is the step where the organic group from a nucleophilic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) displaces the halide or pseudohalide from the L-Pd(Ar)(X) complex. nih.gov This step is often considered the least understood part of the catalytic cycle. nih.gov

In C-N coupling, the process is thought to occur in two stages: coordination of the amine to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex, L-Pd(Ar)(NR₂). nih.gov For C-C coupling reactions like the Suzuki-Miyaura coupling, the transmetalation involves the transfer of an organic group from an organometallic reagent (e.g., R'-B(OR)₂) to the palladium center, forming an L-Pd(Ar)(R') intermediate. libretexts.org

The bulky biarylphosphine ligand, tBuXPhos, facilitates this step by favoring low-coordinate L₁Pd complexes, which allows the nucleophile to approach the metal center more easily. nih.gov However, the steric bulk of the ligand can also hinder the transmetalation if the nucleophile itself is very bulky. The identity of the halide on the palladium complex also has a significant impact, with more electrophilic Pd(II) complexes (e.g., from aryl chlorides or triflates) often undergoing faster transmetalation with weak nucleophiles. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center (Ar and the nucleophile-derived group) couple and are expelled as the final product. nih.govwikipedia.org This step regenerates the active L-Pd(0) catalyst, allowing the cycle to continue. nih.gov

Reductive elimination is generally faster from three-coordinate Pd(II) complexes than from four-coordinate ones. nih.govnih.gov The tBuXPhos ligand promotes the formation of the necessary T-shaped, three-coordinate geometry for this step. nih.gov Additionally, the large steric bulk of the tert-butyl groups on the phosphorus atom forces the aryl and the other organic ligand closer together, which lowers the energy of the transition state for reductive elimination. nih.gov

While often a rapid process, reductive elimination can become the rate-determining step in certain reactions, particularly those forming sterically hindered products or involving less nucleophilic partners, such as the formation of triarylamines. nih.gov The electron-rich nature of the tBuXPhos ligand can sometimes slow down this step, as reductive elimination is generally favored by more electron-deficient metal centers. nih.gov However, the steric advantages of the ligand often overcome this electronic effect. nih.govmatthey.com

Table 3: Ligand Structural Effects on Reductive Elimination Rate

| Ligand Feature | Effect on Reductive Elimination | Mechanism | Reference |

|---|---|---|---|

| Electron-withdrawing groups | Facilitates | Reduces electron density on the metal center. | nih.gov |

| Bulky alkyl substituents (e.g., t-butyl) | Facilitates | Forces ligands together, moving the ground state closer to the transition state geometry. | nih.gov |

Transmetalation Step

Ligand Effects on Catalytic Performance

The efficacy of tBuXPhos Pd G1 in catalytic processes is intrinsically linked to the unique characteristics of its supporting ligand, tBuXPhos. This dialkylbiaryl phosphine (B1218219) ligand is engineered with specific electronic and steric properties that profoundly influence the behavior of the palladium center throughout the catalytic cycle.

Electronic and Steric Influence of the tBuXPhos Ligand

The tBuXPhos ligand, a member of the Buchwald family of ligands, possesses a combination of features that render it highly effective in palladium-catalyzed cross-coupling reactions. wikipedia.orgscispace.com Its structure is characterized by a biphenyl (B1667301) backbone, with a di-tert-butylphosphino group attached to one of the phenyl rings. This architecture imparts both significant steric bulk and strong electron-donating capabilities. nih.gov

The tert-butyl groups on the phosphorus atom are sterically demanding and contribute to a large cone angle, which is beneficial for creating a sterically hindered environment around the palladium center. This bulk facilitates the formation of highly reactive, monoligated L-Pd(0) species, which are believed to be the active catalysts in many cross-coupling reactions. nih.govacs.org The steric hindrance also plays a crucial role in promoting the reductive elimination step, which is often the product-forming step in the catalytic cycle. scispace.com

Electronically, the alkyl groups (tert-butyl) on the phosphorus atom make the tBuXPhos ligand a strong electron donor. nih.gov This electron-rich nature increases the electron density on the palladium center, which enhances the rate of the oxidative addition of substrates like aryl chlorides to the metal. scispace.comnih.gov The combination of these steric and electronic properties allows catalysts derived from ligands like tBuXPhos to be effective for a wide range of substrates, including challenging or sterically hindered ones, under relatively mild conditions. wikipedia.orgscispace.com

Table 1: Key Physicochemical Properties of the tBuXPhos Ligand

| Property | Description | Impact on Catalysis |

|---|---|---|

| Steric Bulk | Conferred by the di-tert-butylphosphino group and the biaryl backbone. | Promotes formation of active monoligated Pd(0) species; accelerates reductive elimination. scispace.comnih.gov |

| Electron-Donating Ability | The alkyl substituents on the phosphorus atom are strongly electron-donating. nih.gov | Increases electron density at the Pd center, facilitating the oxidative addition step. scispace.com |

| Biaryl Backbone | Provides a rigid and defined structural framework. | Contributes to steric hindrance and can stabilize the metal center through Pd-arene interactions. nih.gov |

Role of Bulky Biarylphosphine Ligands in Promoting Catalysis

The development of bulky biarylphosphine ligands, such as tBuXPhos, represented a significant advance in palladium-catalyzed cross-coupling. wikipedia.org Before their introduction, many coupling reactions, especially with less reactive substrates like aryl chlorides, required harsh conditions and had limited scope. wikipedia.org The enhanced catalytic activity of systems using these ligands is attributed to a combination of their steric and electronic features which positively affect all major steps of the catalytic cycle. scispace.com

A key feature of these ligands is their ability to promote the formation and stabilization of monoligated, 12-electron L-Pd(0) intermediates. wikipedia.orgacs.org These species are highly reactive and are considered the active catalysts. nih.govacs.org The considerable steric bulk of the ligand discourages the formation of less reactive bis-ligated palladium complexes, thereby favoring the monoligated pathway. nih.gov This leads to faster rates of oxidative addition, even with challenging substrates like unactivated aryl chlorides. scispace.comnih.gov

Table 2: Influence of Bulky Biarylphosphine Ligands on Catalytic Cycle Steps

| Catalytic Step | Effect of Ligand | Rationale |

|---|---|---|

| Catalyst Activation | Promotes formation of L1Pd(0) species. nih.govacs.org | Steric bulk disfavors the formation of less active bis-phosphine complexes. nih.gov |

| Oxidative Addition | Enhances reaction rate. scispace.com | The ligand's strong electron-donating nature increases electron density on palladium, facilitating reaction with electrophiles like aryl chlorides. scispace.comnih.gov |

| Reductive Elimination | Accelerates product formation. scispace.comnih.gov | Steric crowding around the metal center and conformational rigidity of the ligand backbone promote this final step. nih.gov |

| Catalyst Stability | Increases catalyst longevity. wikipedia.orgnih.gov | The biaryl backbone can offer stabilizing Pd-arene interactions. nih.gov Substitution on the lower ring can minimize decomposition pathways. wikipedia.org |

Computational and Kinetic Studies in Palladium Catalysis with tBuXPhos Type Ligands

Computational and kinetic studies have been instrumental in elucidating the mechanistic details of palladium catalysis involving bulky biarylphosphine ligands like tBuXPhos. acs.org These investigations have provided strong support for the mechanistic proposals based on experimental observations and have offered deeper insights into the subtle ligand effects that govern catalytic performance. scispace.comnih.gov

Density Functional Theory (DFT) calculations have become a powerful tool for analyzing the energetics of catalytic cycles. acs.org Studies on systems with biarylphosphine ligands have shown that monoligated palladium intermediates are involved in all three principal steps of the cross-coupling cycle: oxidative addition, transmetalation, and reductive elimination. acs.org For instance, DFT studies have revealed that for substrates like phenyl halides, the transition state energy for oxidative addition to a 12-electron monoligated [Pd(L)] species is significantly lower than for a 14-electron bis-ligated [Pd(L)₂] species. acs.org

Kinetic studies have also underscored the importance of ligand structure. It has been demonstrated that the size of the substituents on the biaryl backbone has a significant effect on the rate of amination reactions. nih.gov In the case of ligands bulkier than tBuXPhos, such as AdBrettPhos, DFT studies suggest that the increased steric demand is crucial for promoting difficult amidation reactions involving five-membered heterocyclic bromides. nih.gov These studies indicated the need for an electron-rich and sterically demanding ligand to facilitate these challenging transformations. nih.gov

Combined experimental and computational studies have also been used to understand complex reaction pathways and the role of additives. In a study on the Pd-catalyzed fluorination of cyclic vinyl triflates, computational analysis revealed that in the absence of an additive, a key intermediate preferentially undergoes an undesired side reaction to form a Pd-cyclohexyne complex. chemrxiv.org However, with an additive, the calculations showed that a different, more reactive intermediate is formed that readily undergoes reductive elimination to yield the desired product, highlighting the intricate interplay between the ligand, substrate, and reaction environment. chemrxiv.org

Table 3: Summary of Findings from Computational and Kinetic Studies

| Finding | Methodology | Significance |

|---|---|---|

| Monoligated L1Pd(0) is the active species. acs.org | DFT Calculations, Kinetic Studies | Confirms that bulky ligands promote catalysis by favoring the formation of highly reactive 12-electron species. acs.org |

| Oxidative addition is favored with monoligated Pd. acs.org | DFT Calculations | Shows a lower free energy barrier for the L1Pd(0) pathway compared to the L2Pd(0) pathway. acs.org |

| Ligand steric bulk is critical for challenging couplings. nih.gov | DFT Calculations, Synthetic Studies | Demonstrates that increased steric hindrance can accelerate reductive elimination and enable difficult transformations. nih.gov |

| Ligand modification can occur in situ. chemrxiv.org | Combined Experimental & Computational Studies | Reveals that the initially added ligand may not be the one operating in the main catalytic cycle, with additives sometimes playing a key role in forming the true active catalyst. chemrxiv.org |

Optimization Strategies and Reaction Parameter Influences for Tbuxphos Pd G1

Catalyst Loading Minimization and Efficiency Studies

A significant advantage of tBuXPhos Pd G1 and related Buchwald precatalysts is their high efficiency, which often allows for very low catalyst loadings. sigmaaldrich.com This not only reduces the cost of the reaction but also minimizes the levels of residual palladium in the final product, a critical consideration in pharmaceutical synthesis. acs.org

Studies have demonstrated the effectiveness of tBuXPhos Pd G1 in various cross-coupling reactions at low catalyst concentrations. For instance, in C-N cross-coupling reactions, catalyst loadings can be as low as parts per million (ppm). acs.orgchemdad.comalfa-chemistry.comchemicalbook.com Research has shown that in certain amination reactions, loadings of 1000 ppm of palladium can be sufficient. researchgate.net In some cases, even lower loadings of 750 ppm have been attempted, although this can lead to a decrease in yield. acs.org The optimization of catalyst loading is a balance between reaction efficiency and economic viability. For instance, in the coupling of aryl bromides with anilines, catalyst loadings in the range of 0.25–0.35 mol % have been found to be effective. acs.org However, for more challenging substrates, such as those with increased functional group density, a slight increase in catalyst loading to 0.175 mol % of the dimeric palladium precursor may be necessary to achieve high yields. acs.org

The efficiency of the catalyst is often described by its turnover number (TON) and turnover frequency (TOF). High TONs, sometimes exceeding 1,000, have been achieved in Suzuki-Miyaura reactions, indicating that a single catalyst molecule can facilitate the formation of a large number of product molecules. This high efficiency is attributed to the stability of the active catalytic species generated from the tBuXPhos Pd G1 precatalyst.

It's important to note that simply reducing the catalyst loading without considering other parameters may not be optimal. The interplay between catalyst loading, reaction time, and temperature is crucial. For example, lower catalyst loadings might require longer reaction times or higher temperatures to achieve complete conversion. acs.org

Solvent System Optimization

The choice of solvent is a critical parameter in reactions catalyzed by tBuXPhos Pd G1, as it can significantly influence reaction rates, yields, and even the stability of the catalyst. smolecule.com The solvent's properties, such as polarity and its ability to dissolve reactants and the catalyst, play a important role. acs.org Common organic solvents like toluene, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are frequently employed. acs.orgmdpi.com

The selection of an appropriate solvent system is often guided by the specific requirements of the reaction, including the nature of the substrates and the desired reaction conditions. For instance, in some cases, a mixture of solvents can be beneficial.

Performance in Aqueous Media and Biphasic Systems

There is a growing interest in performing catalytic reactions in environmentally benign solvents, with water being a prime candidate. tBuXPhos Pd G1 has shown remarkable performance in aqueous and biphasic systems, particularly in the context of micellar catalysis. acs.orgsigmaaldrich.com These systems often utilize a surfactant to create micelles in water, which act as nanoreactors, concentrating the reactants and the catalyst and thereby accelerating the reaction rate. acs.org

In C-N cross-coupling reactions, a mixture of THF and water has been successfully used. rsc.org For example, a 1:1 mixture of THF and water was found to be effective for the Buchwald-Hartwig amination of 5-bromoindole. rsc.org The use of aqueous media can also simplify product isolation and catalyst recycling. acs.org

Application of Micellar Catalysis

Micellar catalysis has emerged as a powerful strategy for conducting palladium-catalyzed cross-coupling reactions, including those using tBuXPhos Pd G1, in water. acs.orgsigmaaldrich.com This technique involves the use of surfactants, such as TPGS-750-M or the biodegradable designer surfactant Savie, to form micelles in an aqueous medium. acs.orgresearchgate.net These micelles encapsulate the organic substrates and the catalyst, creating a hydrophobic microenvironment where the reaction can proceed efficiently. acs.org

This approach offers several advantages, including the use of water as the bulk solvent, often leading to faster reactions and lower catalyst loadings. acs.orgresearchgate.net For instance, amination reactions have been successfully carried out in a 2 wt % Savie/H₂O solution with low ppm levels of palladium. acs.org The use of micellar catalysis with tBuXPhos has been shown to be highly effective for the coupling of aryl bromides with a wide variety of amines. researchgate.net

Base Selection and its Impact on Reaction Efficacy

The choice of base is another critical factor that significantly influences the efficacy of tBuXPhos Pd G1-catalyzed reactions. smolecule.com The base plays a crucial role in the catalytic cycle, typically in the deprotonation of the amine or other nucleophile and in the regeneration of the active Pd(0) catalyst. sigmaaldrich.com

A variety of bases have been employed in conjunction with tBuXPhos Pd G1, with the optimal choice depending on the specific reaction and substrates. Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄), as well as strong organic bases like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). acs.orgacs.orgmdpi.comrsc.org

In the context of micellar catalysis for C-N cross-coupling reactions, KOtBu has been found to be an optimal base. acs.org Its lipophilicity allows it to be localized within the micellar core where the reaction takes place. acs.org Weaker bases, such as carbonates and phosphates, can also be effective, particularly with the second-generation Buchwald precatalysts which are designed to be more reactive with these milder bases. sigmaaldrich.com The selection of the base can also impact the reaction temperature required for efficient conversion.

Temperature Profile and Reaction Rate Control

Temperature is a key parameter for controlling the rate and outcome of chemical reactions. solubilityofthings.comrsc.org In the context of tBuXPhos Pd G1 catalysis, temperature optimization is crucial for achieving high yields and minimizing side reactions. smolecule.comajpojournals.org

tBuXPhos Pd G1 is known for its ability to catalyze reactions under relatively mild conditions, often at room temperature or slightly elevated temperatures. alfa-chemistry.com This is a significant advantage, particularly for reactions involving thermally sensitive substrates. For example, C-N cross-coupling reactions have been successfully performed at or below room temperature. chemdad.comalfa-chemistry.comchemicalbook.com

However, in some cases, heating is necessary to achieve a reasonable reaction rate. For instance, in the amination of aryl chlorides, temperatures around 100 °C might be required. mdpi.com The optimal temperature can also be influenced by the catalyst loading and the nature of the substrates. For reactions with highly functionalized substrates, a moderate increase in temperature to 70 °C, along with a slight increase in catalyst loading, may be necessary. acs.org Conversely, for base-sensitive substrates, running the reaction at a lower temperature, such as 45 °C, can be beneficial to prevent degradation. acs.org

The relationship between temperature and reaction rate is generally described by the Arrhenius equation, where an increase in temperature leads to an exponential increase in the reaction rate constant. ajpojournals.org However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted byproducts. ajpojournals.org Therefore, finding the optimal temperature profile is a critical aspect of reaction optimization.

Substrate Scope Expansion and Functional Group Tolerance

The utility of a catalyst in synthetic chemistry is largely defined by its substrate scope and tolerance for various functional groups. The first-generation (G1) palladacycle, tBuXPhos Pd G1, has demonstrated considerable versatility, facilitating a range of cross-coupling reactions across diverse substrate classes. Its design, featuring the bulky, electron-rich tBuXPhos ligand, enables high catalytic activity and stability, which translates to broad applicability. smolecule.comsigmaaldrich.com Research has shown its effectiveness in coupling reactions involving not only standard substrates but also those that are traditionally challenging, such as electron-deficient anilines, various heterocycles, and substrates bearing sensitive functional groups. alfa-chemistry.comchemdad.com

The catalyst is particularly noted for promoting carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formations. scientificlabs.com Its efficacy extends to reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. smolecule.com The catalyst's ability to function under mild conditions often allows for the inclusion of substrates with functional groups that might not be stable under harsher reaction conditions. smolecule.com

Buchwald-Hartwig Amination

In C-N cross-coupling reactions, tBuXPhos Pd G1 has proven effective for the amination of aryl halides. Its scope includes reactions with electron-deficient anilines and various primary amines. alfa-chemistry.comchemdad.com Studies have demonstrated its utility in complex settings, such as DNA-encoded library synthesis, where high yields are crucial across a broad range of substrates. For instance, in a large-scale screen, tBuXPhos Pd G1 was used to couple a variety of primary aromatic amines with an aryl iodide on a DNA fragment, showcasing its functional group tolerance in an aqueous-organic medium. nih.gov

The catalyst system is also capable of facilitating the amination of heteroaryl halides, a common challenge in pharmaceutical synthesis due to the potential for catalyst inhibition by the heterocyclic nitrogen. alfa-chemistry.comresearchgate.net The robustness of the tBuXPhos ligand system allows for the successful coupling of complex, pharmaceutically relevant substrates. acs.org

Table 1: Representative Substrate Scope in Buchwald-Hartwig Amination with tBuXPhos-based Catalysts

| Aryl Halide | Amine | Yield (%) | Reference |

|---|---|---|---|

| Aryl Iodide-DNA | Primary Aryl Amines (various) | >50% for 1033/6329 examples | nih.gov |

| 4-Bromotoluene | Aniline | High Yield (Conceptual) | acs.org |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methylaniline | High Yield (Conceptual) | acs.org |

| 3-Bromopyridine | Morpholine | >60% (with related catalysts) | researchgate.net |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and catalysts like tBuXPhos Pd G1 are designed to be compatible with a wide array of organoboron reagents and organic halides. smolecule.comresearchgate.net The reaction is known for its exceptional functional group tolerance, a feature enhanced by modern catalyst systems. nih.govlibretexts.org While specific data tables for tBuXPhos Pd G1 in Suzuki reactions are often embedded in broader studies, the performance of the closely related XPhos palladacycles provides strong evidence for its wide scope. These catalysts facilitate the coupling of various aryl and heteroaryl halides with arylboronic acids, tolerating functional groups such as ketones, esters, and nitriles. nih.gov The use of tBuXPhos-based systems has been shown to be effective for coupling both electron-rich and electron-poor aryl halides. libretexts.orgyonedalabs.com

C-S Cross-Coupling

Research has also demonstrated the effectiveness of precatalysts derived from the tBuXPhos ligand in carbon-sulfur (C-S) cross-coupling reactions at room temperature. nih.gov This methodology allows for the synthesis of aryl thioethers from aryl bromides and a variety of thiols. The scope is broad, encompassing both aliphatic and aromatic thiols. Crucially, the mild conditions tolerate a wide range of sensitive functional groups on both coupling partners. For example, substrates containing unprotected indazoles, anilines, phenols, and hindered pyridines react efficiently, highlighting the catalyst's remarkable functional group tolerance. nih.gov This capability is particularly valuable as these functional groups could otherwise lead to side reactions or catalyst deactivation.

Table 2: Substrate Scope in C-S Coupling with a tBuXPhos-derived Precatalyst

| Aryl Bromide | Thiol | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoacetophenone | 1-Dodecanethiol | 94 | nih.gov |

| 4-Bromobenzonitrile | Cyclohexanethiol | 98 | nih.gov |

| Methyl 4-bromobenzoate | Thiophenol | 96 | nih.gov |

| 3-Bromopyridine | 4-Methoxythiophenol | 94 | nih.gov |

| 1-Bromo-4-(trifluoromethoxy)benzene | 2-(Methylthio)aniline | 99 | nih.gov |

| 2-Bromonaphthalene | 4-mercaptophenol | 98 | nih.gov |

Advanced Methodologies and Sustainable Chemistry in Conjunction with Tbuxphos Pd G1

Continuous Flow Chemical Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The implementation of continuous-flow practices is considered a strategic innovation for greener manufacturing. beilstein-journals.org While specific, detailed research focusing exclusively on tBuXPhos Pd G1 in continuous flow systems is not extensively documented in the provided results, the catalyst's inherent properties make it highly suitable for such applications. Its high catalytic activity at low loadings and stability are ideal for integration into packed-bed or other heterogeneous flow reactors. beilstein-journals.org Such systems allow for the fine-tuning of contact time between reactants and the catalyst, which can lead to improved selectivity and yield. beilstein-journals.org The development of heterogeneous catalytic systems, such as palladium nanoparticles on solid supports, is a major focus for liquid-phase continuous-flow reactions like hydrogenations and cross-couplings. beilstein-journals.orgmdpi.com

Strategies for Catalyst Recovery and Reuse

A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture for reuse, which is crucial given the high cost and environmental concerns associated with precious metals like palladium. rsc.org Several strategies are being developed to address this, transforming the catalyst into a more recoverable, heterogeneous form.

One prominent strategy involves the use of micellar catalysis , where reactions are conducted in water with the aid of surfactants. acs.orgacsgcipr.org These surfactants form nanomicelles that act as reactors, solubilizing the organic substrates and the catalyst. acsgcipr.orgnih.gov This approach not only facilitates the reaction in a green solvent but also aids in catalyst and product separation. At the end of the reaction, the product can be extracted, leaving the catalyst within the aqueous micellar phase, which can potentially be recycled. acsgcipr.org

Another effective method is the immobilization of the palladium catalyst onto solid supports, such as polymers, silica, or nanoparticles. mdpi.compreprints.orgmdpi.com Research has shown that palladium nanoparticles supported on various matrices can be easily separated from the reaction products through simple filtration and reused for multiple cycles with minimal loss of activity. mdpi.comnih.gov For instance, a system using iron nanoparticles with tBuXPhos as a ligand has been shown to be effective for C-N cross-coupling reactions in water, allowing for catalyst recycling. acs.org Similarly, palladium nanoparticles supported on DNA have been demonstrated as reusable catalysts for Sonogashira reactions, capable of being recycled up to five times. rsc.org

| Support/Method | Reaction Type | Reusability | Key Finding |

| Iron Nanoparticles (with tBuXPhos ligand) | Buchwald-Hartwig Amination | Recyclable | Effective heterogeneous catalysis in aqueous micellar media. acs.org |

| DNA-supported Pd Nanoparticles | Sonogashira Coupling | Reused for 5 cycles | Catalyst is easily recovered and shows better performance than many commercial palladium catalysts. rsc.org |

| Cellulose-supported Pd Nanoparticles | Suzuki-Miyaura Coupling | Recycled up to 10 times | The catalyst can be reused without a significant loss of activity. nih.gov |

| Organic Solvent Nanofiltration (OSN) | General Homogeneous Pd Catalysis | Reused up to 5 times | A promising method to recover homogeneous catalysts without altering the catalyst system. rsc.org |

Design Principles for Low Palladium Loading Protocols

Minimizing the amount of palladium catalyst used is a primary goal for making cross-coupling reactions more cost-effective and sustainable. tBuXPhos Pd G1 is explicitly recognized as a catalyst for rapid C-N bond formation at low catalyst loadings. alfa-chemistry.comchemicalbook.com The design of these highly efficient protocols is fundamentally linked to the structure of the tBuXPhos ligand.

The core principle involves the use of bulky, electron-rich phosphine (B1218219) ligands. nih.gov These ligands promote the formation of highly active, coordinatively unsaturated monoligated palladium(0) (L1Pd(0)) species, which are believed to be the key catalytic intermediates in the cross-coupling cycle. nih.govmdpi.com The steric bulk of the tBuXPhos ligand facilitates the dissociation of L2Pd(0) to the more reactive L1Pd(0), which accelerates the rate-limiting oxidative addition step and the subsequent reductive elimination. nih.govnih.gov By stabilizing the active catalytic species and promoting rapid turnover, these ligands enable reactions to proceed efficiently even at parts-per-million (ppm) levels of palladium. acs.org

Research has demonstrated the effectiveness of tBuXPhos and similar Buchwald ligands in various low-loading applications:

Buchwald-Hartwig Aminations: Couplings of aryl bromides and anilines have been achieved with catalyst loadings of 0.25–0.35 mol % [Pd]. acs.org

Suzuki-Miyaura Couplings: These reactions have been performed with palladium loadings as low as 0.04 mol %. acs.org In one remarkable one-pot, two-step process involving a Miyaura borylation and a Suzuki-Miyaura coupling, only 0.3 mol% of a related Buchwald G2 pre-catalyst was required. mdpi.compreprints.org

| Reaction Type | Catalyst System | Catalyst Loading | Yield/Result |

| Buchwald-Hartwig Amination | [Pd(crotyl)Cl]₂ / tBuXPhos / Fe NPs | 0.25–0.35 mol % | High isolated yields for a wide variety of substrates. acs.org |

| Suzuki-Miyaura Coupling | Pd precursor / tBuXPhos / Fe NPs | 0.04 mol % | Effective for C(sp²)-C(sp²) bond formation in water. acs.org |

| One-pot Borylation/Suzuki Coupling | XPhos Pd G2 | 0.3 mol % | Full conversion achieved for a multi-kilogram scale synthesis. mdpi.compreprints.org |

| Amination of Aryl Mesylates | Pd(OAc)₂ / CM-phos | 0.1 mol % | Efficient synthesis of functionalized flavones. orgsyn.org |

Contribution to Green Chemistry and Sustainable Synthetic Practices

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org Catalysis is a cornerstone of green chemistry, and highly active catalysts like tBuXPhos Pd G1 contribute significantly to these sustainable goals in several ways:

Atom Economy: By enabling highly selective and high-yielding cross-coupling reactions, the catalyst ensures that a maximum proportion of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Energy Efficiency: The high reactivity of tBuXPhos Pd G1 allows many reactions to be conducted under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 45-60 °C), which reduces energy consumption. acs.orgalfa-chemistry.com

Use of Safer Solvents: A significant advancement has been the use of tBuXPhos-based catalytic systems in water, often within micelles formed by biodegradable surfactants. acs.org This replaces volatile and often toxic organic solvents, which are a major source of industrial chemical waste. acsgcipr.org

Catalytic vs. Stoichiometric Reagents: The use of catalytic amounts of palladium, especially at very low ppm levels, is inherently greener than using stoichiometric reagents that would be consumed in the reaction and generate significant waste. acs.orgmdpi.com

The development of protocols using catalysts like tBuXPhos Pd G1 in aqueous micellar media represents a paradigm shift towards more sustainable pharmaceutical and chemical manufacturing, demonstrating that high efficiency and environmental responsibility can be achieved simultaneously. acs.orgacsgcipr.org

Comparative Analysis and Future Directions for Tbuxphos Pd G1

Comparison with Alternative Palladium Catalyst Systems and Ligands

The effectiveness of tBuXPhos Pd G1 is rooted in the properties of the tBuXPhos ligand itself—a bulky, electron-rich monophosphine. nih.gov These features promote the formation of highly active, low-coordinate L₁Pd(0) species, which are crucial for efficient catalysis. nih.gov The performance of this system is often benchmarked against catalysts bearing other common ligands.

Bidentate vs. Monodentate Ligands: Traditional bidentate phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos form more stable, four-coordinate palladium complexes. nih.gov Reductive elimination, a key step in the catalytic cycle, is often faster from three-coordinate complexes, which are more readily formed from bulky monodentate ligands like tBuXPhos. nih.gov In a domino reaction to form N-H pyridobenzazepines, a Pd-G1-XPhos system proved superior to systems using bidentate ligands such as Josiphos and Xantphos. scholaris.ca

Other Buchwald Ligands: Within the family of Buchwald biaryl phosphines, subtle structural changes can lead to significant differences in reactivity. Ligands such as XPhos, RuPhos, and BrettPhos are also highly effective. nih.gov The choice of ligand is often substrate-dependent. For example, in a study on the Suzuki-Miyaura coupling of heteroaryl chlorides, XPhos was found to be the optimal ligand, with RuPhos also showing moderate activity. nih.gov In other cases, such as the N-arylation of primary amides, the even bulkier tBuBrettPhos has shown high efficiency. sigmaaldrich.com

Simple Phosphine Ligands: Compared to simple trialkyl or triaryl phosphines like P(t-Bu)₃ and PPh₃, the biaryl scaffold of tBuXPhos provides enhanced activity and stability. While P(t-Bu)₃ is a bulky and effective ligand that was instrumental in enabling the coupling of aryl chlorides, the development of biaryl phosphines like tBuXPhos represented a major advance for challenging cross-coupling reactions. nih.govacs.org

Other Precatalyst Systems: The CataCXium® A Pd G2 system, which features a different bulky phosphine ligand, is highly effective for Suzuki-Miyaura couplings at low catalyst loadings. A direct comparison noted that while tBuXPhos Pd G1 is well-suited for bulky substrates in Buchwald-Hartwig aminations, it may require higher reaction temperatures than the CataCXium system.

| Catalyst System | Ligand Type | General Characteristics | Typical Applications |

|---|---|---|---|

| tBuXPhos Pd G1 | Bulky, electron-rich biaryl monophosphine nih.gov | Forms highly active monoligated Pd(0); air and moisture stable precatalyst sigmaaldrich.comnih.gov | Buchwald-Hartwig amination, Suzuki-Miyaura, couplings with sterically hindered substrates smolecule.com |

| Pd/dppf | Bidentate ferrocenyl phosphine nih.gov | Forms stable, four-coordinate complexes; may have slower reductive elimination nih.gov | General Suzuki, Negishi, and Buchwald-Hartwig couplings researchgate.net |

| Pd/Xantphos | Bulky, wide bite-angle bidentate phosphine scholaris.ca | Promotes reactions requiring specific bite angles; can suppress side reactions | Aminations, arylations, carbonylations scholaris.ca |

| Pd/PPh₃ | Triaryl monophosphine nih.gov | Less bulky and electron-donating than tBuXPhos; less effective for challenging substrates like aryl chlorides nih.gov | Heck, Suzuki, and Stille couplings with activated substrates nih.gov |

| CataCXium A Pd G2 | Bulky, electron-rich di(1-adamantyl)alkylphosphine | Highly active for aryl chlorides at low loadings; mild reaction conditions | Suzuki-Miyaura couplings, carbonylation reactions |

Identification of Limitations and Scope for Improvement

Despite its utility, tBuXPhos Pd G1 has several recognized limitations, many of which have been the impetus for developing later-generation catalysts.

Tedious Synthesis and Scale-Up: The synthesis of G1 precatalysts is a multi-step process that involves the preparation of thermally unstable intermediates, making it cumbersome and difficult to scale for industrial applications. nih.govacs.org

Activation Requirements: Compared to G2 and later generations, G1 catalysts require more forcing conditions to generate the active Pd(0) species. sigmaaldrich-jp.com They are slow to activate at room temperature with weak bases like carbonates, often necessitating the use of strong alkoxide or amide bases, or higher temperatures, which can limit functional group compatibility. sigmaaldrich-jp.comacs.org

Limited Ligand Scope in G1/G2 Architecture: The G1 and G2 palladacycle frameworks cannot readily accommodate the bulkiest members of the Buchwald ligand family, a limitation that was overcome by the G3 architecture. sigmaaldrich-jp.comnih.gov

The scope for improvement has been clearly demonstrated by the subsequent generations. The move to the 2-aminobiphenyl (B1664054) scaffold (G2), the introduction of the mesylate counterion (G3), and the modification of the aminobiphenyl leaving group (G4/G5) directly addressed the limitations of G1 regarding activation conditions, ligand scope, solubility, and byproduct inhibition. sigmaaldrich-jp.comsigmaaldrich.comnih.gov

Emerging Applications and Unexplored Reactivity Patterns

Research continues to uncover new applications for tBuXPhos-based catalysts, pushing the boundaries of cross-coupling chemistry into more complex and sensitive systems.

Functionalization of Biomolecules: A significant emerging application is the use of tBuXPhos Pd G1 in the diversification of unprotected biomolecules. rsc.org Researchers have successfully applied it to the Buchwald-Hartwig amination of unprotected halotryptophans and tryptophan-containing tripeptides in aqueous solvent mixtures. rsc.orgdiva-portal.org This is a challenging transformation due to the potential for the free amino acid to chelate and deactivate the palladium catalyst, but the high activity of the tBuXPhos system enabled the reaction to proceed. rsc.org

Green Chemistry Approaches: There is growing interest in performing cross-coupling reactions in environmentally benign solvents. The tBuXPhos ligand, paired with a palladium source, has been shown to be highly effective for Buchwald-Hartwig couplings in water, using a micellar medium. researchgate.net This "green" catalytic system operates at mild temperatures (30-50 °C) and demonstrates broad functional-group tolerance, offering a more sustainable route to important chemical targets. researchgate.net

Other Challenging Couplings: The tBuXPhos ligand has also proven effective in other specialized transformations, such as the palladium-catalyzed α-arylation of sulfonamides and the trifluoromethylation of vinyl groups, demonstrating its versatility beyond more common C-N and C-C bond formations. nih.gov

These examples highlight a trend towards using robust catalysts like tBuXPhos Pd G1 for late-stage functionalization and in non-traditional, "greener" reaction media, areas ripe for further exploration.

Potential in Industrial Scale-Up and Process Chemistry

The transition of a catalyst from a laboratory reagent to an industrial tool depends on factors of cost, safety, robustness, and efficiency (e.g., catalyst loading and turnover number). While tBuXPhos Pd G1 is utilized in process chemistry laboratories, its potential for large-scale industrial manufacturing faces several hurdles. nih.gov

Advantages: The primary advantage of G1 precatalysts for process chemistry is their high stability. sigmaaldrich-jp.comsigmaaldrich.com They are air- and moisture-stable solids that can be weighed and handled without special precautions like a glovebox, which is a significant operational benefit. sigmaaldrich-jp.comchemdad.com This stability and the predictable generation of the active catalyst ensure a well-defined ligand-to-palladium ratio, leading to more reproducible results compared to in situ methods. sigmaaldrich.com

Disadvantages: The most significant barrier to industrial scale-up is the complex and low-yielding synthesis of the G1 precatalyst itself, which makes it expensive. acs.org Furthermore, the need for strong bases or higher temperatures for activation can be problematic on a large scale, where managing exotherms and ensuring process safety are paramount. acs.org The high cost of both palladium and the specialized ligand necessitates very low catalyst loadings and efficient catalyst recycling for a process to be economically viable, which can be challenging to achieve. unibo.it